Hexadecanenitrile
Overview
Description
. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a long aliphatic chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of hexadecyl bromide with sodium cyanide in the presence of a solvent like dimethyl sulfoxide.
From Amides: Another method involves the dehydration of hexadecanamide using reagents like phosphorus pentoxide or thionyl chloride.
From Aldehydes and Ketones: this compound can also be synthesized by the reaction of hexadecanal with hydroxylamine hydrochloride, followed by dehydration.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic addition of acetonitrile to aliphatic olefins containing 16 carbon atoms. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Hexadecanenitrile undergoes various chemical reactions, including:
Substitution: The cyano group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Grignard reagents, sodium cyanide.
Major Products Formed:
Oxidation: Hexadecanoic acid.
Reduction: Hexadecylamine.
Substitution: Various ketones and other derivatives.
Scientific Research Applications
Hexadecanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexadecanenitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Hexadecanenitrile can be compared with other nitriles and long-chain aliphatic compounds:
Properties
IUPAC Name |
hexadecanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXGAUQEMYSVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027271 | |
Record name | Hexadecanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hexadecanenitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
629-79-8 | |
Record name | Hexadecanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmitonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanenitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexadecanenitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PALMITONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU03440G5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources and applications of Hexadecanenitrile?
A: this compound is found as a component of bio-oil derived from the pyrolysis of various biomass sources. Research suggests that acid pretreatment of high-ash natural microalgae, such as those collected from Taihu Lake, can significantly improve the yield of this compound during pyrolysis . While specific applications of this compound aren't extensively discussed in the provided research, its presence in bio-oil suggests potential uses as a chemical feedstock or fuel component.
Q2: How does the particle size of sewage sludge affect the yield of this compound during pyrolysis?
A: Studies have shown that the particle size of sewage sludge significantly impacts the yield of this compound during pyrolysis . Maximum oil yield, containing this compound, was achieved at a pyrolysis temperature of 450°C and a particle diameter of 0.5–0.2 mm. This suggests that optimizing particle size is crucial for maximizing the production of valuable compounds like this compound from sewage sludge through pyrolysis.
Q3: Can the presence of ash in natural microalgae impact the production of this compound during pyrolysis?
A: Yes, the presence of ash, particularly metal oxides like CaO, MgO, and Al2O3, can influence the formation of this compound during the pyrolysis of natural microalgae . These metal oxides promote the conversion of Hexadecanoic acid and ammonia (NH3) to Hexadecanamide, which can then be further dehydrated to this compound. Acid pretreatment effectively removes ash, leading to a significant increase in the selectivity of Hexadecanoic acid and a decrease in this compound formation.
Q4: How was this compound characterized in the context of these studies?
A: In the analysis of sewage sludge pyrolysis, this compound was identified as a major component in the oil produced using GC-MS . This technique allows for the separation and identification of individual compounds within a complex mixture like bio-oil.
Q5: What are the implications of finding this compound in urban aerosol samples?
A: The detection of this compound in urban aerosol samples using GCxGC-TOF/MS suggests its presence in the atmosphere. While the specific sources and implications are not fully elaborated upon in the provided research, this finding highlights the need for further investigation into the potential environmental and health impacts of this compound.
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